molecular formula C6H7N3O4 B2900488 2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid CAS No. 1174886-25-9

2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

Cat. No.: B2900488
CAS No.: 1174886-25-9
M. Wt: 185.139
InChI Key: QQUGXQWZUAHSFV-UHFFFAOYSA-N
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Description

2-(4-Methyl-3-nitro-1H-pyrazol-1-yl)acetic acid (CAS 956204-54-9) is a high-value nitro-substituted pyrazole derivative. With a molecular formula of C 6 H 7 N 3 O 4 and a molecular weight of 185.14 g/mol, this compound serves as a versatile chemical building block for synthesizing more complex heterocyclic systems . The structure features a nitro group and a methyl group on the pyrazole ring, which is functionalized with an acetic acid side chain. This design makes it a prime candidate for medicinal chemistry research , particularly in the exploration of new antimicrobial and cytotoxic agents . Research into similar 3-nitropyrazole derivatives has demonstrated their utility as key intermediates in constructing pyrazolo[1,5-d][1,2,4]triazin-7(6H)-ones , a class of fused heterocycles with documented pharmacological evaluations . The nitro group can be readily reduced to an amine, allowing for further functionalization and diversification of compound libraries . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-methyl-3-nitropyrazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-4-2-8(3-5(10)11)7-6(4)9(12)13/h2H,3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUGXQWZUAHSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1[N+](=O)[O-])CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid typically involves the nitration of 4-methyl-1H-pyrazole followed by the introduction of an acetic acid moiety. One common method involves the following steps:

    Nitration: 4-methyl-1H-pyrazole is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.

    Acetylation: The nitrated product is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The acetic acid moiety can participate in substitution reactions, such as esterification with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Alcohols, acid catalysts like sulfuric acid or hydrochloric acid.

Major Products Formed

    Reduction: (4-methyl-3-amino-1H-pyrazol-1-yl)acetic acid.

    Substitution: Various esters of this compound.

Scientific Research Applications

2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic and optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetic acid moiety can also participate in hydrogen bonding and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position of substituents on the pyrazole ring significantly influences electronic and steric properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Electronic Effects
2-(4-Methyl-3-nitro-1H-pyrazol-1-yl)acetic acid 4-methyl, 3-nitro C₆H₇N₃O₄ 185.14 (inferred) Nitro (electron-withdrawing) enhances acetic acid acidity; methyl (electron-donating) stabilizes the ring
2-(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetic acid 4-chloro, 3-nitro C₅H₄ClN₃O₄ 205.55 Chloro (electron-withdrawing) increases acidity compared to methyl analogs
2-(3-Methyl-4-nitro-1H-pyrazol-1-yl)acetic acid 3-methyl, 4-nitro C₆H₇N₃O₄ 185.14 Positional isomer; nitro at position 4 may reduce steric hindrance near the acetic acid group
2-(4-Nitro-1H-pyrazol-1-yl)acetic acid 4-nitro C₅H₅N₃O₄ 171.11 Lacks methyl group; simpler structure with lower molecular weight

Key Findings :

  • Methyl vs. Chloro : Methyl groups provide steric stabilization, whereas chloro substituents enhance polarity and reactivity .

Physical and Chemical Properties

Solubility and Stability
  • Target Compound: Predicted to exhibit moderate solubility in polar solvents (e.g., DMSO, methanol) due to the acetic acid moiety. Nitro groups may reduce aqueous solubility but enhance stability under acidic conditions .
  • Chloro Analog (CAS 910561-03-4) : Higher molecular weight (205.55) and polarity due to chlorine, likely improving solubility in aprotic solvents .
  • Non-Nitro Analog (CAS 6645-69-8): Lacks nitro group, resulting in lower density and improved solubility in non-polar solvents .
Acidity
  • The nitro group in the target compound lowers the pKa of the acetic acid group compared to non-nitro analogs (e.g., 2-(4-methyl-1H-pyrazol-1-yl)acetic acid) .
  • Chloro-substituted analogs (e.g., CAS 1310379-35-1) may exhibit even lower pKa values due to stronger electron withdrawal .

Biological Activity

2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound notable for its potential biological activities. This compound features a pyrazole ring with a methyl group at the 4-position and a nitro group at the 3-position, linked to an acetic acid moiety. Its unique structure suggests various applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

The synthesis of this compound typically involves:

  • Nitration : The precursor compound, 4-methyl-1H-pyrazole, is nitrated using a mixture of concentrated sulfuric and nitric acids.
  • Acetylation : The resulting nitrated product is reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to produce the final compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Bacterial Strain MIC (μg/mL) Reference Compound
Staphylococcus aureus30Metronidazole
Escherichia coli25Nitrofurantoin
Pseudomonas aeruginosa50

These results indicate that this compound could serve as a promising candidate for developing new antibacterial agents .

Antitumor Activity

The compound has also been investigated for its anticancer properties. In vitro studies using human carcinoma cell lines have shown that it exhibits moderate cytotoxicity. The half-maximal inhibitory concentration (IC50) values ranged from 26.61 to 47.31 µg/mL, indicating its potential as an antitumor agent.

Cell Line IC50 (µg/mL) Comparison Compound
HEp-2 (human cervical carcinoma)26.61 - 47.31Dioscin (14.65)

These findings suggest that further exploration of its mechanism of action could yield valuable insights into its role as an anticancer drug .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : It acts as a probe in biochemical assays to study enzyme interactions, potentially inhibiting key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate ROS production, leading to oxidative stress in microbial and cancer cells, contributing to their death .

Case Studies

In one study, derivatives of pyrazole were synthesized and tested alongside this compound. Among these, compounds with similar structures exhibited varying degrees of antimicrobial and anticancer activity, reinforcing the significance of structural modifications on biological efficacy .

Q & A

Q. What are the key synthetic methods for preparing 2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid?

The compound is typically synthesized via multi-step organic reactions, including condensation or substitution reactions. For example, nitro-functionalized pyrazole precursors may undergo alkylation with haloacetic acid derivatives under controlled conditions (e.g., reflux in polar aprotic solvents like DMF). Reaction parameters such as temperature (60–100°C), stoichiometry of reactants (1:1.2 molar ratio), and catalyst use (e.g., K₂CO₃) are critical for optimizing yields .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is employed to verify the molecular structure, while High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) assess purity (>95%). Infrared (IR) spectroscopy can identify functional groups like the nitro (-NO₂) and carboxylic acid (-COOH) moieties .

Q. What molecular properties influence the reactivity of this compound?

The nitro group at the 3-position of the pyrazole ring enhances electrophilic substitution reactivity, while the acetic acid side chain facilitates hydrogen bonding and solubility in polar solvents. The methyl group at the 4-position introduces steric effects, potentially modulating interactions with biological targets .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, enabling identification of energy-efficient routes. Computational reaction design platforms, such as those developed by ICReDD, integrate experimental data with machine learning to narrow optimal conditions (e.g., solvent selection, temperature) and reduce trial-and-error experimentation .

Q. How should researchers address discrepancies in spectral data during characterization?

Contradictions in NMR or MS data may arise from impurities or tautomeric forms. Cross-validation using complementary techniques (e.g., X-ray crystallography for solid-state conformation or isotopic labeling for MS fragmentation analysis) is recommended. Adjusting reaction conditions (e.g., purification via column chromatography) can mitigate by-product interference .

Q. What strategies are used to predict the biological activity of this compound?

Molecular docking simulations and Quantitative Structure-Activity Relationship (QSAR) models analyze interactions with enzymes or receptors. For instance, the nitro group’s electron-withdrawing effects may enhance binding to nitroreductase enzymes, while the pyrazole ring’s planar structure could facilitate intercalation in DNA grooves. Experimental validation via in vitro assays (e.g., enzyme inhibition studies) is critical .

Methodological Considerations

  • Experimental Design for Yield Optimization :
    Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). For example, a central composite design can identify interactions between variables, with HPLC tracking purity changes .

  • Data Contradiction Analysis :
    If biological assay results conflict with computational predictions, re-evaluate force field parameters in docking simulations or assess compound stability under assay conditions (e.g., pH-dependent degradation) .

  • Synthetic Pathway Scalability :
    Transitioning from lab-scale to pilot-scale synthesis requires evaluating solvent recovery, waste management, and safety protocols. Continuous flow reactors may improve reproducibility for multi-step reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.